molecular formula C20H26O5 B1150611 ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide CAS No. 59885-89-1

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide

Cat. No. B1150611
CAS RN: 59885-89-1
InChI Key:
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Description

Synthesis Analysis

The synthesis of "ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide" involves complex chemical reactions that typically start from simpler diterpene compounds. For example, microbial transformation of diterpenes like ent-kaur-16-en-19-oic acid by fungi such as Aspergillus niger can yield hydroxylated metabolites. These processes highlight the role of microbial biotransformation in producing derivatives with potentially enhanced biological activities (Marquina et al., 2009).

Scientific Research Applications

Hydroxylation and Antispasmodic Activity

  • A study by Marquina et al. (2009) investigated the hydroxylation of diterpenes, including a compound similar to ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide, by the fungus Aspergillus niger. This research highlighted the potential antispasmodic properties of these compounds when applied to guinea-pig ileum (Marquina et al., 2009).

Antimycobacterial and Antimalarial Activity

  • In 2003, Thongtan et al. discovered compounds closely related to ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide in Croton kongensis, showing significant antimycobacterial and antimalarial activities (Thongtan et al., 2003).

Inhibitory Effects on LPS-Induced Production of Nitric Oxide

  • A 2007 study by Hong et al. on Isodon japonicus isolated diterpenoids structurally similar to ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide. These compounds demonstrated inhibitory effects on LPS-induced production of nitric oxide in murine macrophage cells (Hong et al., 2007).

Antiproliferative Effects in Human Leukemia Cells

  • The compound was also studied in the context of its structural relatives in Isodon rubescens var. taihangensis, where they displayed cytotoxic activities against K562 human leukemia cells (Han et al., 2004).

Potential Antihypertensive Activity

  • Research by Yang et al. (2004) on ent-16beta-Hydroxybeyeran-19-oic acid, a related compound, suggested potential antihypertensive activity after undergoing hydroxylation and glucosidation by Bacillus megaterium and Aspergillus niger (Yang et al., 2004).

properties

IUPAC Name

(1R,2R,5R,8S,9R,10R,13R,17S)-2,9-dihydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-10-11-5-8-20(24)18(3)7-4-6-17(2)13(18)12(25-16(17)23)15(22)19(20,9-11)14(10)21/h11-13,15,22,24H,1,4-9H2,2-3H3/t11-,12-,13-,15+,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDQVPBPXMWTKM-IWRFGKRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1C(C(C45C3(CCC(C4)C(=C)C5=O)O)O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@H]([C@@H]([C@]45[C@]3(CC[C@H](C4)C(=C)C5=O)O)O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide

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